Tris(2-hydroxyethyl)(2-(stearoylamino)ethyl)ammonium nitrate
Description
Tris(2-hydroxyethyl)(2-(stearoylamino)ethyl)ammonium nitrate (CAS No. 94088-79-6) is a quaternary ammonium compound with the molecular formula C₂₆H₅₅N₂O₄·NO₃ and a molecular weight of 521.7 g/mol . Structurally, it consists of:
- A stearoylaminoethyl group (C₁₈H₃₅CONHCH₂CH₂) providing hydrophobic properties.
- Tris(2-hydroxyethyl) groups (three HOCH₂CH₂–) contributing to hydrophilicity.
- A nitrate counterion (NO₃⁻) enhancing solubility in polar solvents.
This compound is classified as an industrial-grade surfactant with 99% purity, typically supplied in 25 kg cardboard drums . Its amphiphilic structure enables applications in emulsification, dispersion, and stabilization, particularly in formulations requiring balanced hydrophilic-lipophilic interactions.
Properties
CAS No. |
94088-79-6 |
|---|---|
Molecular Formula |
C26H55N3O7 |
Molecular Weight |
521.7 g/mol |
IUPAC Name |
tris(2-hydroxyethyl)-[2-(octadecanoylamino)ethyl]azanium;nitrate |
InChI |
InChI=1S/C26H54N2O4.NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-26(32)27-18-19-28(20-23-29,21-24-30)22-25-31;2-1(3)4/h29-31H,2-25H2,1H3;/q;-1/p+1 |
InChI Key |
USKOGPJBMRKHDD-UHFFFAOYSA-O |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NCC[N+](CCO)(CCO)CCO.[N+](=O)([O-])[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step organic synthesis process
Industrial Production Methods: In an industrial setting, the compound is typically produced using large-scale reactors and controlled conditions to ensure purity and yield. The process involves the careful control of temperature, pressure, and the use of catalysts to facilitate the reactions.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the hydroxyl groups are oxidized to form carbonyl groups.
Reduction: Reduction reactions can be performed to reduce any carbonyl groups present in the compound.
Substitution: Substitution reactions can occur at the amine or hydroxyl sites, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and chromium(VI) compounds.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various alkyl halides and strong acids can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Formation of alcohols and amines.
Substitution: Formation of alkylated derivatives.
Scientific Research Applications
Chemistry: The compound is used as a reagent in organic synthesis and as a building block for more complex molecules. Biology: It serves as a surfactant and stabilizer in biological assays and experiments. Medicine: Industry: It is used in the production of cosmetics, detergents, and other personal care products.
Mechanism of Action
The compound exerts its effects through its amphiphilic properties, which allow it to interact with both hydrophilic and hydrophobic substances. The hydroxyl groups can form hydrogen bonds with water, while the hydrocarbon chain interacts with lipid membranes. This dual functionality makes it useful in various applications, such as emulsification and stabilization.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally or functionally related surfactants and ammonium derivatives.
Triethanolamine (TEA) and Derivatives
- Triethanolamine (CAS 637-39-8): A tertiary amine with three hydroxyethyl groups, used as an emulsifier and pH adjuster. Unlike the target compound, TEA lacks a long hydrophobic chain, limiting its surfactant efficiency in non-polar systems .
- Triethanolamine hydrochloride (CAS 637-39-8): The hydrochloride salt of TEA has lower solubility in organic solvents compared to the nitrate-based target compound, which may affect formulation compatibility .
Key Difference: The stearoylaminoethyl group in the target compound provides superior hydrophobic anchoring compared to TEA derivatives, making it more effective in stabilizing oil-in-water emulsions .
Perfluorinated Ammonium Surfactants
- N-Ethyl-N-(2-hydroxyethyl)perfluorooctanesulfonamide : Contains a fluorinated alkyl chain (C₈F₁₇), offering exceptional chemical and thermal stability. However, fluorinated surfactants are environmentally persistent and subject to regulatory restrictions, unlike the biodegradable stearoyl chain in the target compound .
Key Difference: The target compound’s non-fluorinated stearoyl group reduces environmental persistence while maintaining surfactant efficacy in moderate-temperature applications .
Betaine-Type Surfactants
- Coco-Betaine (CAS 68424-94-2) : Derived from coconut oil, it features a zwitterionic structure with a carboxylate group and a mixed alkyl chain (C₆–C₁₈). The target compound’s single C₁₈ chain ensures consistent hydrophobic interactions, whereas coconut-based surfactants exhibit variability in chain length .
- CocoBetainamido Amphopropionate (CAS 100085-64-1): Contains a carboxyethyl group, enhancing water solubility.
Key Difference : The ammonium nitrate core in the target compound offers enhanced ionic strength compared to carboxylate-based betaines, favoring use in hard water formulations .
Thienylmethylamino-Based Ammonium Salts
- Tris[2-(2-thienylmethylamino)ethyl]ammonium triiodide: Contains sulfur-rich thienyl groups, which confer electronic conductivity and redox activity.
Key Difference : The absence of sulfur and the stearoyl group in the target compound prioritizes colloidal stability over electronic functionality .
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